Obafistat

AKR1C3 inhibition IC50 potency recombinant enzyme assay

Obafistat is a synthetic small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5), an enzyme that catalyzes the intratumoral and intra-tissue conversion of weak androgens to potent androgens (e.g., androstenedione to testosterone) and contributes to prostaglandin biosynthesis. The compound is characterized by a sulfonyl-triazole group linked to a 3,8-diazabicyclo[3.2.1]octane core.

Molecular Formula C15H16FN5O3S
Molecular Weight 365.4 g/mol
Cat. No. B8201814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObafistat
Molecular FormulaC15H16FN5O3S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1N2S(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=NNN=C4
InChIInChI=1S/C15H16FN5O3S/c16-10-2-1-3-13(6-10)25(23,24)21-11-4-5-12(21)9-20(8-11)15(22)14-7-17-19-18-14/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,18,19)
InChIKeyMQFQQVWKRIYYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obafistat (CAS 2160582-57-8): Potent AKR1C3 Inhibitor with Sub-Nanomolar Potency and a Distinct Sulfonyl-Triazole Scaffold


Obafistat is a synthetic small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5), an enzyme that catalyzes the intratumoral and intra-tissue conversion of weak androgens to potent androgens (e.g., androstenedione to testosterone) and contributes to prostaglandin biosynthesis. The compound is characterized by a sulfonyl-triazole group linked to a 3,8-diazabicyclo[3.2.1]octane core [1]. In vitro, obafistat inhibits recombinant human AKR1C3 with an IC50 of 1.2 nM as disclosed in patent WO2017202817A1, making it one of the most potent non-steroidal AKR1C3 inhibitors reported to date [1]. The compound has been assigned the International Nonproprietary Name (INN) obafistat and is currently being developed in partnership with Bayer for polycystic ovary syndrome (PCOS), with a Phase 1b clinical study planned for 2026 [2].

Why Obafistat Cannot Be Replaced by a Generic AKR1C3 Inhibitor for Targeted Research Programs


AKR1C3 inhibitors are structurally and pharmacologically diverse, spanning steroidal compounds (e.g., BAY1128688), indole-based inhibitors (e.g., ASP9521), NSAID-derived carboxylic acids (e.g., indomethacin), prenyl/amide analogues, and covalent sulfonyl-triazole inhibitors (e.g., RJG-2051). These sub-classes exhibit profound differences in potency, isoform selectivity, binding mode (reversible vs. covalent), and clinical safety profiles [1]. Most critically, a prior AKR1C3 inhibitor from Bayer—BAY1128688—was terminated in Phase IIa due to hepatotoxicity linked to off-target AKR1D1 inhibition, demonstrating that equivalent-on-target potency alone does not predict interchangeable utility [2]. Obafistat's distinct sulfonyl-triazole scaffold, combined with its advancement into PCOS-focused clinical development rather than endometriosis or oncology, creates a specific research tool profile that is not replicated by any other commercially available AKR1C3 probe compound [3][4].

Quantitative Differentiation Guide: Obafistat vs. Leading AKR1C3 Inhibitor Comparators


On-Target Potency: Obafistat Exhibits 9-Fold Greater AKR1C3 Inhibition Than ASP9521 in Cross-Study Analysis of Recombinant Human Enzyme

Obafistat demonstrates an IC50 of 1.2 nM against recombinant human AKR1C3, compared with ASP9521 which reports an IC50 of 11 nM against the same target in recombinant human AKR1C3 assays, representing a 9.2-fold potency advantage for obafistat [1][2]. Although these values derive from separate assay systems and direct head-to-head comparison under identical conditions has not been published, both datasets employ purified recombinant human AKR1C3 enzyme and measure inhibition of androstenedione-to-testosterone conversion, providing a reasonably comparable cross-study framework [1][3].

AKR1C3 inhibition IC50 potency recombinant enzyme assay

Clinical Safety Differentiation: Obafistat Represents a Structurally Distinct AKR1C3 Inhibitor Following the Hepatotoxicity-Linked Failure of BAY1128688

BAY1128688, a steroidal AKR1C3 inhibitor also developed by Bayer, was prematurely terminated in a Phase IIa endometriosis trial due to dose-dependent hepatotoxicity, later attributed to off-target AKR1D1 inhibition and interference with bile salt transporters [1][2]. Obafistat is a structurally distinct non-steroidal compound featuring a sulfonyl-triazole-diazabicyclooctane scaffold, rather than a steroidal backbone, which may circumvent the AKR1D1 off-target liability [3]. Obafistat is now being advanced by the same Bayer partnership into a Phase 1b study for PCOS planned for 2026, representing the only AKR1C3 inhibitor currently in active clinical development for this indication [4]. No head-to-head safety data between obafistat and BAY1128688 has been published; this differentiation is based on class-level inference from distinct chemical scaffolds and divergent clinical development trajectories.

clinical safety hepatotoxicity AKR1D1 selectivity drug development

Massive Potency Gap Over NSAID-Derived AKR1C3 Inhibitors: Obafistat Is ~6,800-Fold More Potent Than Indomethacin Against Recombinant Human AKR1C3

Non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin are known to inhibit AKR1C3, but with micromolar potency and poor isoform selectivity [1]. Indomethacin exhibits a Ki of approximately 8.2 μM against recombinant human AKR1C3 [2]. In comparison, obafistat inhibits the same target with an IC50 of 1.2 nM, yielding an approximately 6,800-fold potency advantage [3]. This difference is measured across separate studies but both employ purified recombinant human AKR1C3 as the test system. Additionally, indomethacin co-inhibits AKR1C1, AKR1C2, COX-1, and COX-2 at similar concentration ranges, severely limiting its utility as a selective AKR1C3 probe, whereas obafistat's selectivity profile—while not yet fully published—was designed within a structural class (sulfonyl-triazoles) engineered for AKR1C3 selectivity [3][4].

NSAID indomethacin potency comparison recombinant enzyme

Unique Indication Positioning: Obafistat Is the First AKR1C3 Inhibitor in Active Clinical Development for Polycystic Ovary Syndrome (PCOS)

All prior AKR1C3 inhibitors that reached clinical trials targeted oncology (CRPC—ASP9521) or endometriosis (BAY1128688) [1][2]. BAY1128688's development was terminated in 2023 following Phase IIa hepatotoxicity findings [2]. A Phase 1 study of BAY1128688 in healthy women demonstrated that AKR1C3 inhibition modulates androgen metabolism (2.95-fold increase in circulating androsterone) without affecting ovarian function, supporting the mechanistic rationale for PCOS intervention [3]. Obafistat, through a formal Bayer–Imperial College London partnership, is now the first AKR1C3 inhibitor specifically positioned for PCOS, with a Phase 1b clinical study agreed to commence in 2026 [4]. No other commercially available AKR1C3 inhibitor has an active PCOS-directed development program, giving obafistat a unique translational research value for investigators studying hyperandrogenism, anovulation, and metabolic dysfunction in PCOS models.

PCOS polycystic ovary syndrome clinical development androgen metabolism

Structural Scaffold Differentiation: Obafistat's Sulfonyl-Triazole Core Distinguishes It from All Prior Clinically Tested AKR1C3 Inhibitors

Obafistat belongs to the sulfonyl-triazole (SuTEx) chemotype, featuring a 3-fluorophenylsulfonyl group attached to a 3,8-diazabicyclo[3.2.1]octane core linked via a carbonyl to a 1H-1,2,3-triazole moiety [1]. This scaffold is structurally unrelated to: (a) the steroidal core of BAY1128688; (b) the indole-based scaffold of ASP9521; (c) the arylacetic acid NSAID scaffold of indomethacin; and (d) the prenyl/amide scaffolds of compounds like 20a [2][3]. The covalent sulfonyl-triazole inhibitor RJG-2051, which demonstrates proteome-wide selectivity by engaging a non-catalytic tyrosine residue (Y24) on AKR1C3 with negligible cross-reactivity across 1800+ tyrosine and lysine sites, validates the SuTEx chemotype's capacity for high AKR1C3 selectivity [4]. While obafistat's binding mode (reversible vs. covalent) has not been explicitly disclosed, its shared core scaffold with RJG-2051 establishes it within the only chemotype class demonstrated to achieve proteome-wide AKR1C3 selectivity.

chemical scaffold sulfonyl-triazole structural biology binding mode

Commercial Specification Advantage: Obafistat Available at 99.92% Purity with Documented Solubility Parameters for Reproducible In Vitro Pharmacology

MedChemExpress reports obafistat purity at 99.92% (HPLC-verified), and solubility measurements document DMSO solubility of ≥62.5 mg/mL (171.05 mM) [1]. For comparison, the widely used tool compound ASP9521 is commercially available at typical purities of 96.96–98%, and indomethacin preparations often vary in purity depending on the source [2]. High compound purity is critical for AKR1C3 inhibitor studies because even minor impurities with AKR1C3 inhibitory activity (e.g., structurally related synthesis byproducts) can confound IC50 determination and selectivity profiling, especially at the sub-nanomolar potency range where obafistat operates.

compound purity solubility quality control reproducibility

Procurement-Relevant Application Scenarios for Obafistat Based on Quantitative Differentiation Evidence


PCOS Translational Research: Androgen Metabolism Modulation in Ovarian and Adipose Tissue Models

Obafistat is the only AKR1C3 inhibitor with an active PCOS-directed clinical development program (Phase 1b commencing 2026 via Bayer partnership), making it the preferred tool compound for PCOS-relevant in vitro and in vivo pharmacology [6]. The mechanistic rationale is supported by Phase 1 data with a prior AKR1C3 inhibitor (BAY1128688) demonstrating that AKR1C3 inhibition produces a 2.95-fold increase in circulating androsterone without disrupting ovarian function or menstrual cyclicity in premenopausal women [7]. Researchers modeling hyperandrogenism in theca cells, adipocytes, or PCOS patient-derived tissues can use obafistat to probe AKR1C3-dependent androgen biosynthesis pathways with a compound that has a direct translational path to human PCOS therapy.

Steroid Hormone Profiling and Biomarker Discovery Studies Requiring High-Potency, Low-Background AKR1C3 Inhibition

With an IC50 of 1.2 nM against human AKR1C3—9.2-fold more potent than ASP9521 (11 nM) and approximately 6,800-fold more potent than indomethacin (~8.2 μM)—obafistat enables AKR1C3 inhibition at concentrations that minimize off-target pharmacology [6][7]. This is critical for studies employing steroid metabolomics (LC-MS/MS) to track AKR1C3-dependent steroid flux (androstenedione → testosterone, estrone → estradiol, progesterone → 20α-hydroxyprogesterone), where high inhibitor concentrations of less potent tools risk confounding through AKR1C1/AKR1C2 cross-inhibition or non-specific effects. The 99.92% purity specification further supports reproducible dose–response analysis at sub-nanomolar working concentrations .

Drug Discovery Scaffold-Hopping Programs Targeting the AKR1C3 Sulfonyl-Triazole Binding Pocket

Obafistat's sulfonyl-triazole-diazabicyclooctane scaffold places it within the SuTEx chemotype, the only AKR1C3 inhibitor class validated for proteome-wide selectivity via chemical proteomics (demonstrated by RJG-2051, which showed negligible cross-reactivity across 1800+ tyrosine and lysine sites) [6]. Medicinal chemistry teams pursuing non-steroidal, non-NSAID AKR1C3 inhibitors can purchase obafistat as a commercially available SuTEx reference standard for comparative SAR, co-crystallization studies, and biochemical profiling against steroidal (BAY1128688), indole-based (ASP9521), and NSAID-derived (indomethacin) inhibitor chemotypes [7].

Hepatotoxicity Risk-Benchmarking Studies in AKR1C3 Inhibitor Development

Following the well-documented Phase IIa termination of BAY1128688 due to hepatotoxicity from off-target AKR1D1 inhibition and bile salt transporter interference, obafistat—a structurally distinct non-steroidal SuTEx compound from the same Bayer collaboration ecosystem—represents a critical comparator for toxicology benchmarking studies [6][7]. Researchers evaluating new AKR1C3 inhibitor candidates can use obafistat as a reference compound to establish differential cytotoxicity profiles, AKR1D1 counter-screening data, and hepatocyte safety margins, leveraging the compound's 9.2-fold greater on-target potency than ASP9521 to distinguish target-mediated from off-target toxicity signals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obafistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.